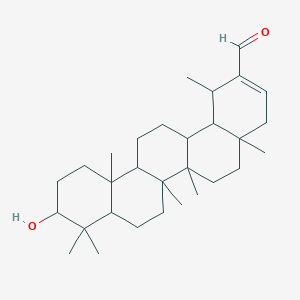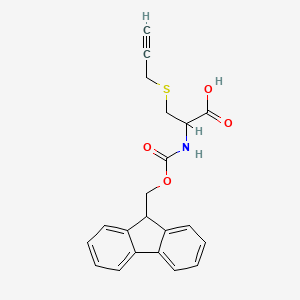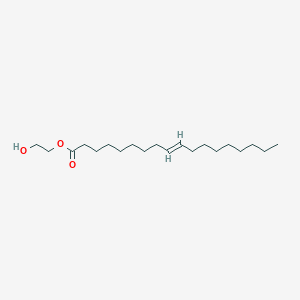
2-hydroxyethyl (E)-octadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl (E)-octadec-9-enoate is an organic compound that belongs to the class of esters. It is derived from the reaction between 2-hydroxyethyl alcohol and octadec-9-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl (E)-octadec-9-enoate typically involves the esterification reaction between 2-hydroxyethyl alcohol and octadec-9-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The general reaction can be represented as follows:
C2H4(OH)2+C18H34O2→C20H38O3+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
2-Hydroxyethyl (E)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted esters or ethers.
科学的研究の応用
2-Hydroxyethyl (E)-octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reactant in organic synthesis to produce various derivatives and polymers.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
作用機序
The mechanism of action of 2-hydroxyethyl (E)-octadec-9-enoate involves its interaction with molecular targets such as enzymes and cell membranes. The hydroxyl and ester groups allow it to form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or alter the fluidity of cell membranes, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl acrylate: Similar in structure but contains an acrylate group instead of an octadec-9-enoate group.
2-Hydroxyethyl methacrylate: Contains a methacrylate group and is commonly used in polymer synthesis.
2-Hydroxyethyl disulfide: Contains a disulfide group and is used in different chemical applications.
Uniqueness
2-Hydroxyethyl (E)-octadec-9-enoate is unique due to its long hydrophobic chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in the formulation of emulsions and dispersions.
特性
CAS番号 |
34208-87-2 |
|---|---|
分子式 |
C20H38O3 |
分子量 |
326.5 g/mol |
IUPAC名 |
2-hydroxyethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3/b10-9+ |
InChIキー |
MUHFRORXWCGZGE-MDZDMXLPSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCO |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCO |
物理的記述 |
Yellow liquid with a fatty odor; [BASF MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


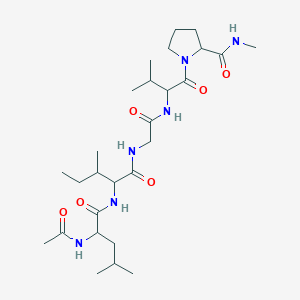
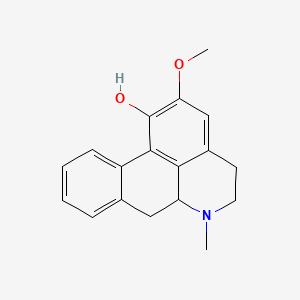
![N-[1-[[2-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12319605.png)
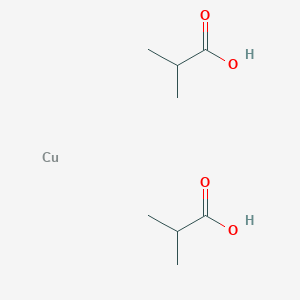


![2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12319623.png)
![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)

![2,3-bis[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12319646.png)
